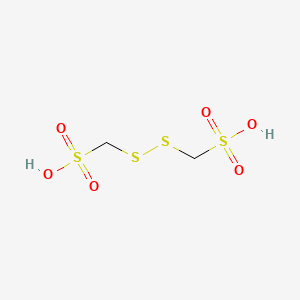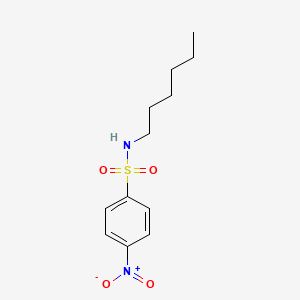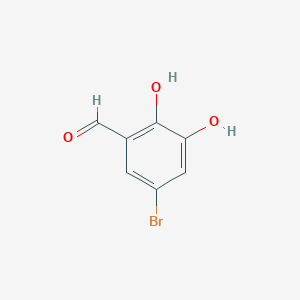
5-Bromo-2,3-dihydroxybenzaldehyde
Overview
Description
5-Bromo-2,3-dihydroxybenzaldehyde: is an aromatic aldehyde with the molecular formula C₇H₅BrO₃ It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and hydroxyl groups at the 2- and 3-positions
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2,3-dihydroxybenzaldehyde (BDB) are endothelial cells and dermal papilla cells . These cells play a crucial role in vascular health and hair growth, respectively .
Mode of Action
BDB interacts with its targets by modulating various cellular processes. It protects endothelial cells from apoptosis caused by high glucose treatment . In dermal papilla cells, BDB increases the length of hair fibers and the proliferation of cells .
Biochemical Pathways
BDB affects several biochemical pathways:
- Wnt/β-Catenin Pathway : BDB activates this pathway through the phosphorylation of GSG3β and β-catenin .
- Autophagy Pathway : BDB increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B .
- TGF-β Pathway : BDB inhibits this pathway, which promotes transition to the catagen phase .
- NF-ĸB Pathway : BDB regulates the activities of NF-ĸB, leading to a decrease in the expression of p65 protein and the secretion of inflammatory cytokines .
Result of Action
The molecular and cellular effects of BDB’s action include:
- Protection of endothelial cells from apoptosis .
- Reduction of the secretion of inflammatory cytokines .
- Down-regulation of reactive oxygen species (ROS) production .
- Preservation of endothelial cell functions under high glucose conditions .
- Increase in the length of hair fibers and the proliferation of dermal papilla cells .
Action Environment
Environmental factors such as high glucose conditions can influence the action, efficacy, and stability of BDB. For instance, BDB has been shown to protect endothelial cells from damage induced by high glucose . It also preserves the functions of these cells under high glucose conditions .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various biomolecules, potentially influencing biochemical reactions .
Cellular Effects
5-Bromo-2,3-dihydroxybenzaldehyde has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect endothelial cells from apoptosis caused by high glucose treatment . It also significantly reduced the secretion of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, induced by high glucose .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of the Wnt/β-catenin pathway through the phosphorylation of GSG3β and β-catenin . It also increases the levels of autophagic vacuoles and autophagy regulatory proteins Atg7, Atg5, Atg16L, and LC3B . Furthermore, it inhibits the TGF-β pathway, which promotes transition to the catagen phase .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function, such as protecting retinal ganglion cells from hyperglycemia-induced apoptosis .
Metabolic Pathways
It has been found to influence metabolic and inflammatory responses triggered by hyperglycemia .
Transport and Distribution
It has been found to have significant effects on various types of cells and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formylation of Dialkoxybenzenes: One common method involves the formylation of dialkoxybenzenes with hexamethylenetetramine (HMTA) or the alkylation of dihydroxybenzaldehydes with alkyl bromides or iodides.
Lithiation and Formylation: Another method involves direct lithiation and subsequent formylation with dimethylformamide (DMF).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Aromatic Substitution: 5-Bromo-2,3-dihydroxybenzaldehyde can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom and hydroxyl groups on the benzene ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, where the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Major Products:
Oxidation: The major product of oxidation is 5-bromo-2,3-dihydroxybenzoic acid.
Reduction: The major product of reduction is 5-bromo-2,3-dihydroxybenzyl alcohol.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-2,3-dihydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Anti-inflammatory Effects: The compound has shown anti-inflammatory effects in mouse models of atopic dermatitis and has been investigated for its potential in treating skin conditions.
Hair Growth Promotion: Research has demonstrated that this compound can promote hair growth by activating specific signaling pathways in dermal papilla cells.
Industry:
Comparison with Similar Compounds
Properties
IUPAC Name |
5-bromo-2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJBBGBTZFXYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595134 | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52924-55-7 | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52924-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
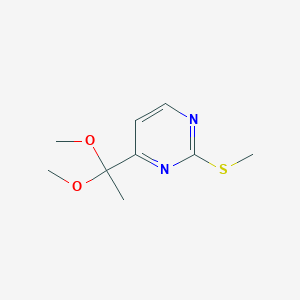
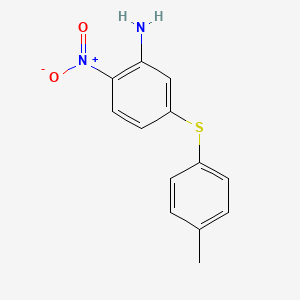
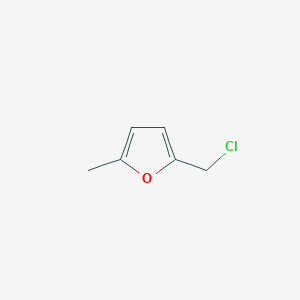
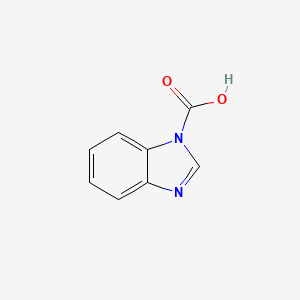
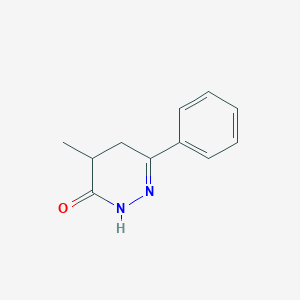
![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)
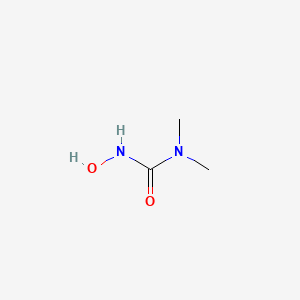
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)
![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)
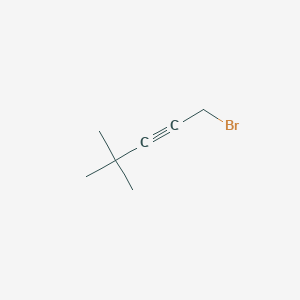
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)
